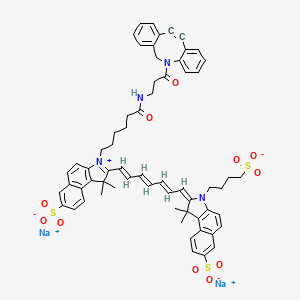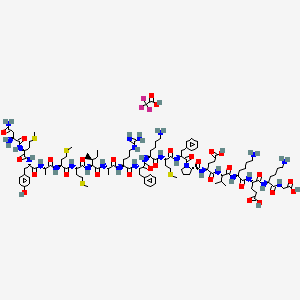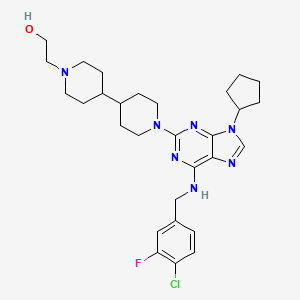
Anticancer agent 199
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anticancer agent 199, also known as Compound G-4, is a derivative of the cyclin-dependent kinase inhibitor Rocovitine. It is primarily known for its ability to induce apoptosis and ferroptosis in triple-negative breast cancer cells. This compound inhibits the epidermal growth factor receptor, protein kinase B, and mitogen-activated protein kinase pathways, leading to cell death .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 199 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound likely involves continuous flow synthesis, a method that offers better heat and mass transfer, improved process control, and safety. This method is advantageous for producing large quantities of pharmaceutical compounds efficiently .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, which may alter its functional groups and potentially enhance its anticancer properties.
Reduction: Reduction reactions can modify the compound’s structure, potentially affecting its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups, enhancing the compound’s efficacy.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized analogs.
科学的研究の応用
Anticancer agent 199 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of various chemical modifications on anticancer activity.
Biology: Investigated for its role in inducing cell death pathways, such as apoptosis and ferroptosis, in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating triple-negative breast cancer and other malignancies.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in pharmaceutical research
作用機序
Anticancer agent 199 exerts its effects by inhibiting key signaling pathways involved in cell survival and proliferation. It targets the epidermal growth factor receptor, protein kinase B, and mitogen-activated protein kinase pathways, leading to the induction of apoptosis. Additionally, it down-regulates lipocalin 2, promoting ferroptosis, a form of cell death characterized by iron-dependent lipid peroxidation .
類似化合物との比較
Rocovitine: The parent compound of Anticancer agent 199, known for its cyclin-dependent kinase inhibitory activity.
Quinoxaline Derivatives: These compounds also exhibit anticancer properties and are structurally similar to this compound.
Benzimidazole Derivatives: Known for their potent anticancer activity through various mechanisms.
Uniqueness: this compound is unique due to its dual mechanism of inducing both apoptosis and ferroptosis. This dual action makes it particularly effective against triple-negative breast cancer cells, which are often resistant to conventional therapies .
特性
分子式 |
C29H39ClFN7O |
|---|---|
分子量 |
556.1 g/mol |
IUPAC名 |
2-[4-[1-[6-[(4-chloro-3-fluorophenyl)methylamino]-9-cyclopentylpurin-2-yl]piperidin-4-yl]piperidin-1-yl]ethanol |
InChI |
InChI=1S/C29H39ClFN7O/c30-24-6-5-20(17-25(24)31)18-32-27-26-28(38(19-33-26)23-3-1-2-4-23)35-29(34-27)37-13-9-22(10-14-37)21-7-11-36(12-8-21)15-16-39/h5-6,17,19,21-23,39H,1-4,7-16,18H2,(H,32,34,35) |
InChIキー |
CYUDBMRFRZUOTH-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)N2C=NC3=C(N=C(N=C32)N4CCC(CC4)C5CCN(CC5)CCO)NCC6=CC(=C(C=C6)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


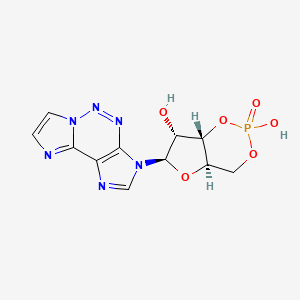
![(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-[(2R,3R,4S,5S,6S)-4,5-dihydroxy-6-methoxycarbonyl-3-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl]oxyoxan-2-yl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid](/img/structure/B12380940.png)
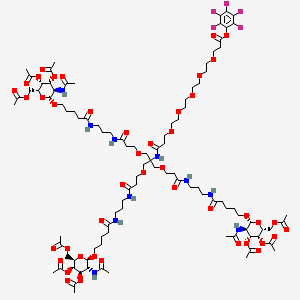

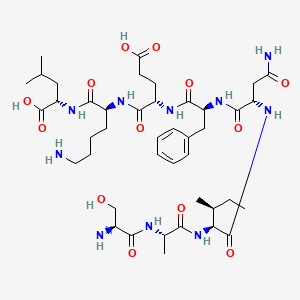
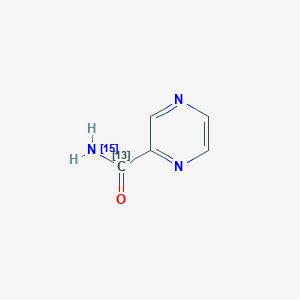
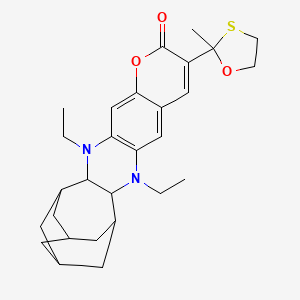
![4-Fluoro-2-[3-(2-phenylethoxy)anilino]benzoic acid](/img/structure/B12380978.png)
![[[(2R,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12380979.png)
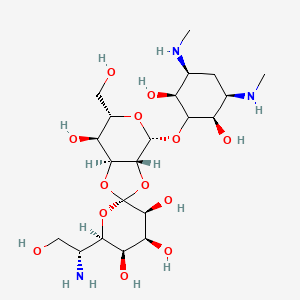
![disodium;7-[[6-[(4-acetamidophenyl)diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonate](/img/structure/B12380988.png)
